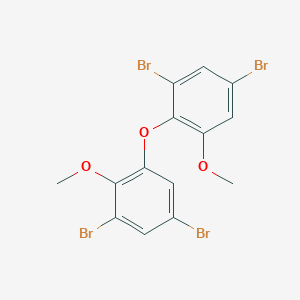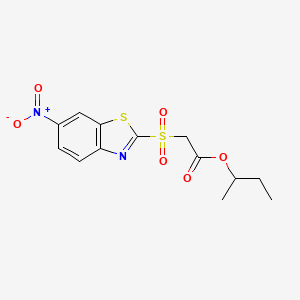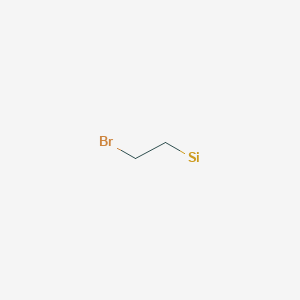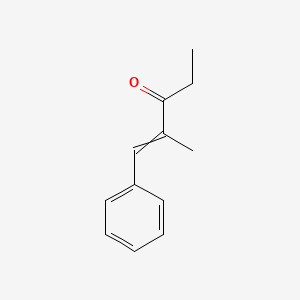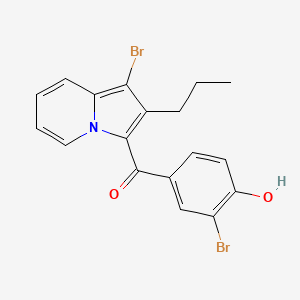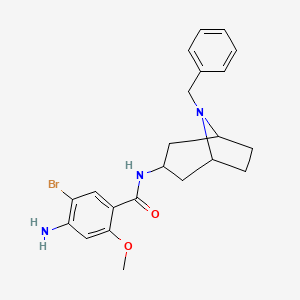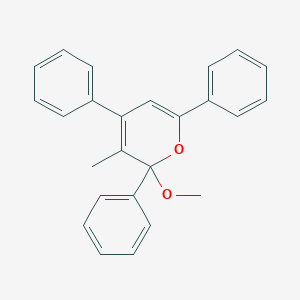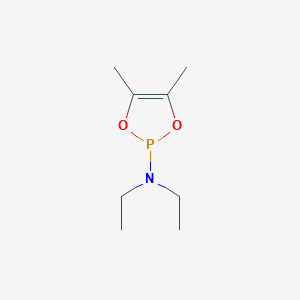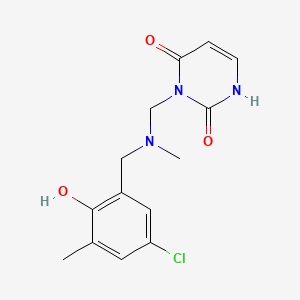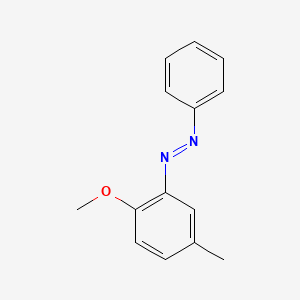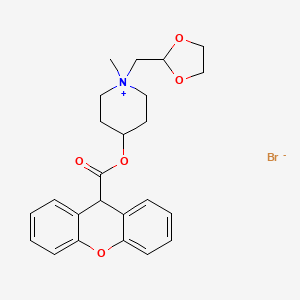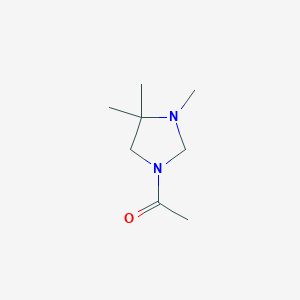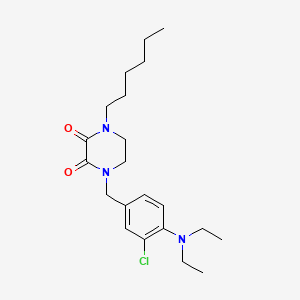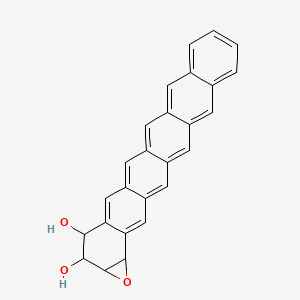
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is a complex organic compound known for its unique structure and properties This compound belongs to the class of oxirenes, which are characterized by an oxygen atom incorporated into a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA). This reaction proceeds through a concerted mechanism, forming an oxacyclopropane ring, which can be further hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of this compound may involve the use of more stable and scalable oxidizing agents, such as magnesium monoperoxyphthalate (MMPP). The reaction is usually carried out in nonaqueous solvents like chloroform or acetone to prevent hydrolysis of the epoxide ring .
Chemical Reactions Analysis
Types of Reactions
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirene ring to more stable forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions include various epoxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- involves its interaction with molecular targets through its reactive oxirene ring and hydroxyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal functions. The compound’s ability to undergo various chemical transformations also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another oxirene compound with a naphthalene backbone.
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene: A related compound with a different ring structure.
Uniqueness
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is unique due to its hexacene backbone, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and medicinal chemistry .
Properties
CAS No. |
75921-62-9 |
|---|---|
Molecular Formula |
C26H18O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-oxaheptacyclo[13.12.0.03,13.05,11.06,8.017,26.019,24]heptacosa-1(27),2,4,11,13,15,17,19,21,23,25-undecaene-9,10-diol |
InChI |
InChI=1S/C26H18O3/c27-23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)25-26(29-25)24(23)28/h1-12,23-28H |
InChI Key |
ODADCWHSXKZZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C7C(O7)C(C(C6=CC5=CC4=CC3=CC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


